molecular formula C9H10BrNO2 B572280 4-Bromo-2-methoxy-N-methylbenzamide CAS No. 1228957-03-6

4-Bromo-2-methoxy-N-methylbenzamide

Cat. No.: B572280
CAS No.: 1228957-03-6
M. Wt: 244.088
InChI Key: WSFZLAMDGLDHRO-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Chemical Sciences

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. walshmedicalmedia.comresearchgate.net This is due to the amide bond's stability and its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. researchgate.net Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. walshmedicalmedia.comresearchgate.netmdpi.com

The utility of the benzamide framework extends beyond medicinal applications. These compounds serve as vital intermediates in organic synthesis, providing a platform for the construction of more complex molecules. mdpi.comresearchgate.net The reactivity of the aromatic ring and the amide group can be fine-tuned through the introduction of various substituents, allowing for a detailed exploration of structure-activity relationships. mdpi.com

Overview of Substituent Effects on Aromatic Amides

The chemical properties and reactivity of the benzamide core are heavily influenced by the nature and position of substituents on the aromatic ring. These substituent effects can be broadly categorized into electronic and steric effects.

Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring. ucalgary.ca Electron-donating groups (EDGs), such as alkoxy (e.g., methoxy) groups, increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. ucalgary.calibretexts.org Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., bromo), decrease the ring's electron density. ucalgary.ca The amide group itself is generally considered an electron-withdrawing group. numberanalytics.com These electronic perturbations affect the reactivity of the compound and the orientation of subsequent chemical reactions. lumenlearning.com

Steric Effects: The size and spatial arrangement of substituents can hinder or alter the approach of reagents to the reaction center. cdnsciencepub.com Ortho-substituents, those adjacent to the amide group, can cause significant steric hindrance, potentially forcing the amide group out of the plane of the aromatic ring. cdnsciencepub.com This can disrupt resonance stabilization and influence the compound's conformational preferences and reactivity. rsc.orgrsc.org The interplay between electronic and steric effects is a key consideration in the design and synthesis of substituted benzamides. rsc.orgrsc.org

Historical Context of Research on Halogenated and Alkoxy-Substituted Benzamides

The study of halogenated and alkoxy-substituted benzamides has a rich history rooted in the quest for new therapeutic agents and a deeper understanding of chemical principles. Research into halogenated organic compounds gained momentum with the discovery of their diverse biological activities. nih.govpjps.pk In the context of benzamides, halogenation has been a common strategy to modulate the electronic properties and lipophilicity of molecules, which can enhance their pharmacological profiles. mdpi.com Systematic studies on halogenated benzamides have been conducted to understand their structural chemistry and the impact of halogen bonding on their solid-state properties. dcu.iedcu.ieacs.org

Similarly, the incorporation of alkoxy groups, particularly the methoxy (B1213986) group, has been a long-standing practice in medicinal chemistry. The presence of a methoxy substituent can influence a compound's metabolic stability and its ability to interact with biological targets. cymitquimica.com Research on alkoxy-substituted benzamides has contributed to the development of various pharmaceuticals. For instance, some methoxy-substituted benzamides have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. mdpi.com The combined presence of halogen and alkoxy substituents on a benzamide scaffold, as seen in 4-Bromo-2-methoxy-N-methylbenzamide, represents a continued effort to explore the vast chemical space of this important class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLAMDGLDHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681824
Record name 4-Bromo-2-methoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-03-6
Record name 4-Bromo-2-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Methoxy N Methylbenzamide

Classical Approaches to Benzamide (B126) Formation

Traditional methods for synthesizing benzamides like 4-bromo-2-methoxy-N-methylbenzamide rely on well-established reactions involving carboxylic acid precursors or the derivatization of appropriately substituted benzene (B151609) rings.

Amide Coupling Reactions from Carboxylic Acid Precursors

A primary and straightforward route to this compound is the coupling of 4-bromo-2-methoxybenzoic acid with methylamine (B109427). This transformation can be accomplished through several activation methods.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 4-bromo-2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vedantu.com The resulting 4-bromo-2-methoxybenzoyl chloride is then reacted with methylamine to form the desired amide. vedantu.com

Alternatively, direct amidation can be performed using coupling reagents that activate the carboxylic acid in situ. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for this purpose. chemicalbook.com In a typical procedure, the carboxylic acid is mixed with methylamine hydrochloride, the coupling reagent, and a non-nucleophilic base like diisopropylethylamine in a suitable solvent such as dichloromethane. chemicalbook.com This method often proceeds at room temperature and can provide high yields of the final product.

Another classical method involves the reaction of benzoic acid with ammonia, followed by heating to dehydrate the intermediate ammonium (B1175870) benzoate (B1203000) salt to form the amide. doubtnut.com While this is a fundamental method for unsubstituted benzamide, its application to substituted benzamides with specific amine counterparts like methylamine follows a similar principle.

The following table summarizes common reagents used for amide formation from carboxylic acid precursors.

Activation MethodReagentsTypical Conditions
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chlorideReaction with carboxylic acid, followed by addition of amine. vedantu.com
Direct Coupling BOP reagent, DCC/HOBtCarboxylic acid, amine, coupling reagent, and base in a suitable solvent.
Ammonia Reaction Ammonia (NH₃), followed by heatFormation of ammonium salt, then dehydration. doubtnut.com

Derivatization from Halogenated or Methoxy-Substituted Benzene Rings

The synthesis can also commence from benzene rings already possessing the bromo and/or methoxy (B1213986) substituents, followed by the introduction and modification of the carboxyl or amide functionality. For instance, a synthetic route to the related compound 4-bromo-2-methoxybenzaldehyde (B1278859) starts from 1,4-dibromo-2-fluorobenzene. google.com This involves a metal-halogen exchange followed by formylation. google.com A subsequent nucleophilic aromatic substitution (SNAr) reaction with a methoxide (B1231860) source can replace the fluorine with a methoxy group. google.com While this example leads to an aldehyde, similar strategies involving carboxylation could be envisioned to form the necessary benzoic acid precursor.

The starting materials for these derivatizations can be strategically chosen based on the principles of electrophilic aromatic substitution. For example, starting with a methoxy-substituted benzene ring would direct incoming electrophiles to the ortho and para positions. Conversely, a halogenated benzene would also provide specific directing effects for subsequent functionalization. libretexts.org

Advanced Catalytic Syntheses of N-Substituted Benzamides

Modern organic synthesis has seen the advent of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of N-substituted benzamides.

Transition Metal-Catalyzed Amidation Protocols

Palladium-catalyzed carbonylation reactions represent a versatile method for the synthesis of benzamides from aryl halides. nih.govscispace.com This approach can directly introduce the carbonyl group and form the amide bond in a single step. For example, an aryl bromide can be reacted with an amine and carbon monoxide in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. nih.govscispace.com This methodology is effective for producing various benzamides, including Weinreb amides, at atmospheric pressure of carbon monoxide. nih.govscispace.com

Other transition metals like copper and rhodium have also been employed in C-H activation and amidation reactions. d-nb.infobeilstein-journals.orgnih.gov These methods often utilize a directing group to achieve regioselective C-N bond formation at the ortho position of a benzene ring. d-nb.info

The table below highlights key features of some transition metal-catalyzed amidation methods.

Catalyst SystemReactantsKey Features
Palladium/Xantphos Aryl bromide, amine, COAtmospheric pressure of CO, direct synthesis of benzamides. nih.govscispace.com
Copper/Silver Biaryl hydrazonesIntramolecular C-N amidation for synthesis of 3-arylindazoles. d-nb.info
Rhodium(III) N-methoxy-1-naphthamidesAllylation reactions with a directing group. nih.gov

Manganese-Catalyzed Methoxymethylation Strategies

Manganese catalysis has emerged as a sustainable and efficient approach for various organic transformations. rsc.orgresearchgate.netacs.org Manganese-catalyzed C-H activation offers a direct way to functionalize aromatic rings. u-tokyo.ac.jpresearchgate.net While direct manganese-catalyzed synthesis of this compound is not explicitly detailed, related transformations suggest its feasibility. For instance, manganese-catalyzed methylation of C(sp²)–H bonds has been achieved at ambient temperatures with high turnover numbers. acs.org

Furthermore, manganese-catalyzed N-alkylation of amides using alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is a green and atom-economical process. beilstein-journals.org A manganese(I)-catalyzed protocol for the methoxymethylation of primary amides using methanol (B129727) has been reported, which proceeds with the liberation of dihydrogen gas. rsc.org This strategy avoids the need for toxic reagents and multi-step procedures. rsc.org Although this specific method yields N-(methoxymethyl)benzamides, the underlying principles of manganese catalysis could potentially be adapted for the N-methylation of pre-formed 4-bromo-2-methoxybenzamide.

Strategic Functional Group Interconversions for Analog Generation

The bromo and methoxy groups on the this compound scaffold provide valuable handles for further functional group interconversions to generate a library of analogs. The bromine atom is particularly versatile for cross-coupling reactions.

For example, palladium-catalyzed Suzuki cross-coupling reactions can be employed to replace the bromine atom with various aryl or alkyl groups by reacting it with the corresponding boronic acids. nih.gov This allows for the introduction of a wide range of substituents at the 4-position.

The methoxy group can also be a site for modification. For instance, demethylation to a hydroxyl group would provide a new point for derivatization. This hydroxyl group could then be alkylated or acylated to introduce different functionalities. The reduction of tertiary benzamides to benzaldehydes is another important functional group interconversion. queensu.ca

These interconversions are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where slight modifications to a lead compound can significantly impact its biological activity.

Oxidative Ring Coupling in Related Benzamide Systems

While a direct oxidative ring coupling to form this compound is not prominently documented, the strategy is well-established for creating complex polycyclic structures from simpler benzamide precursors. These reactions typically involve the activation of a C-H bond on the phenyl ring of the benzamide, followed by coupling with another molecule to form a new ring system.

Rhodium-catalyzed oxidative coupling represents a significant advancement in this area. For instance, the reaction of secondary benzamides, such as N-methylbenzamide, with alkynes can lead to the formation of isoquinolones. snnu.edu.cn This process is facilitated by a rhodium catalyst, like [RhCp*Cl2]2, and an oxidant, such as silver carbonate (Ag2CO3). snnu.edu.cn The reaction proceeds via a chelation-assisted ortho-C-H activation of the benzamide's phenyl ring. snnu.edu.cn Primary benzamides can undergo a double C-H activation and react with two alkyne units to yield tricyclic amides. snnu.edu.cn

Another powerful method is the nickel-catalyzed oxidative decarboxylative annulation. This reaction couples simple benzamides with (hetero)aromatic carboxylates to produce phenanthridinones and their heterocyclic analogues. nih.gov This strategy highlights the utility of oxidative decarboxylative coupling for C-C bond formation. nih.gov

Table 1: Examples of Oxidative Coupling in Benzamide Systems

Catalyst System Reactants Product Type Reference
[RhCp*Cl2]2 / Ag2CO3 Secondary Benzamides + Alkynes Isoquinolones snnu.edu.cn
[RhCp*Cl2]2 / Ag2CO3 Primary Benzamides + Alkynes Tricyclic Amides snnu.edu.cn

Selective Alkylation of N-Methoxybenzamides

The selective introduction of an alkyl group onto the aromatic ring of a benzamide is a key transformation. For N-methoxybenzamides, a notable development is the palladium-catalyzed mono-selective ortho-C-H alkylation. rsc.org This method utilizes a directing group strategy, where the amide functionality, specifically the N-methoxyamide group, directs the catalyst to a specific ortho-position on the benzene ring. rsc.orgrsc.org

The reaction is characterized by the use of a norbornene derivative as a modulator, which is crucial for achieving high mono-selectivity. rsc.orgrsc.org This prevents the common issue of dialkylation, where a second alkyl group is added to the other ortho-position. The process effectively couples various N-methoxybenzamides with alkyl halides to produce mono-alkylated aryl amides in good yields. rsc.orgrsc.org The proposed mechanism involves a Pd(II) catalyst which, assisted by the norbornene ligand, facilitates the selective C-H activation and subsequent alkylation. rsc.org

Table 2: Key Features of Selective Alkylation of N-Methoxybenzamides

Feature Description Reference
Catalyst Palladium (II) rsc.org
Directing Group N-Methoxyamide rsc.orgrsc.org
Modulator/Ligand Norbornene derivatives rsc.orgrsc.org
Selectivity Mono-selective ortho-C-H alkylation rsc.org

| Reactants | N-Methoxybenzamides and Alkyl Halides | rsc.orgrsc.org |

Multicomponent Reactions and Convergent Synthesis Designs

A relevant example is the transition-metal-free MCR for the synthesis of benzamide derivatives. nih.govacs.org This reaction involves the generation of a highly reactive aryne intermediate, which then reacts with an isocyanide and water. nih.govacs.orgorganic-chemistry.org Water serves as the third component, participating in the reaction cascade to ultimately furnish the benzamide product in moderate to good yields under mild conditions. nih.govacs.org This method offers a broad substrate scope for both the aryne precursor and the isocyanide. organic-chemistry.org The mechanism is believed to involve the initial formation of an aryl anion intermediate, which is then protonated and subsequently hydrolyzed to give the final benzamide. acs.org

Such MCRs can be considered a form of convergent design, as they bring together multiple, distinct building blocks in a single, highly efficient step. pbworks.comnih.gov This contrasts with linear syntheses, where a molecule is built step-by-step from a single starting material. Another multicomponent strategy involves the palladium-catalyzed three-component assembly of benzoyl chlorides, amines, and aryl iodides to produce o-aryl benzamides, further demonstrating the power of convergent approaches in modern synthesis. rsc.org

Chemical Reactivity and Mechanistic Pathways of 4 Bromo 2 Methoxy N Methylbenzamide

Reactivity of the Aromatic Halogen

The bromine atom attached to the aromatic ring is a key site for functionalization, primarily through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the benzene (B151609) ring of 4-Bromo-2-methoxy-N-methylbenzamide can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

In the case of this compound, the methoxy (B1213986) group at the ortho position is electron-donating, which would typically disfavor a classical SNAr reaction. However, the amide group at the meta position relative to the bromine can influence the ring's electronics. The reactivity in SNAr reactions follows the general trend of F > Cl > Br > I for the leaving group, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, while possible with strong nucleophiles or under forcing conditions, SNAr reactions on this substrate are less common than cross-coupling reactions. For related bromo-benzamide structures, substitution of the bromine with nucleophiles like amines, thiols, or alkoxides has been noted.

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom makes this compound a suitable substrate for reactions such as Suzuki-Miyaura coupling. cymitquimica.comrsc.org

Research has demonstrated that N-methoxy-N-methylbenzamides (Weinreb amides) bearing a bromine atom can be effectively used in one-pot reduction/cross-coupling procedures. semanticscholar.orgrug.nl In one such procedure, the Weinreb amide is first reduced to a stable intermediate using a hydride source like Diisobutylaluminium hydride (DIBAL-H), and this intermediate is then subjected to a cross-coupling reaction with an organolithium reagent in the presence of a palladium catalyst. semanticscholar.orgrug.nl This methodology allows for the synthesis of various substituted benzaldehydes. Furthermore, the bromide moiety can be converted to a boronate ester, which can then participate in subsequent Suzuki couplings. google.com

Table 1: Examples of Cross-Coupling Reactions with Bromo-Benzamide Scaffolds

Coupling Type Coupling Partner Catalyst System Product Type Research Finding
Suzuki-Miyaura (Hetero)aryl boronic acids Palladium catalyst Biaryl compounds Used to introduce fluorinated (hetero)aryl groups onto a benzamide (B126) ring. rsc.org
One-Pot Reduction/Coupling Organolithium reagents (e.g., Phenyllithium) Pd(PtBu₃)₂ / DIBAL-H Substituted benzaldehydes A versatile method for synthesizing various aldehydes from bromo-substituted Weinreb amides. semanticscholar.orgrug.nl
Borylation Bis(pinacolato)diboron Palladium catalyst Boronate esters The bromide is converted to a boronate ester, a key intermediate for further Suzuki couplings. google.com

Transformations of the Amide and N-Methoxy Moieties

The Weinreb amide (N-methoxy-N-methylamide) functionality is a versatile group known for its stability and specific reactivity patterns, allowing for transformations at the carbonyl group and the N-methoxy unit.

Amide Bond Cleavage and Rearrangement Mechanisms

Amide bonds are notoriously stable and their cleavage generally requires harsh conditions like strong acid or base-catalyzed hydrolysis. nih.govacs.org Under such conditions, the amide bond of this compound can be hydrolyzed to yield 4-bromo-2-methoxybenzoic acid and N-methylamine.

The N-methoxy-N-methylamide, or Weinreb amide, is specifically designed to react with organometallic reagents without over-addition, due to the formation of a stable chelated intermediate. nih.govorientjchem.org However, the N-O bond within this moiety can be selectively cleaved. Studies on Weinreb amides have shown that reductive cleavage of the N-O bond can be achieved using reagents like sodium in alumina (B75360) or silica (B1680970) gels, or through cathodic reduction, to yield the corresponding primary amide. researchgate.net This process is believed to proceed through a radical anion intermediate, leading to the generation of a methoxy radical and an amide anion. researchgate.net

Reductive and Oxidative Conversions of the Carbonyl Functionality

A key application of the Weinreb amide functionality is its controlled reduction to form aldehydes. Unlike esters or acid chlorides, Weinreb amides react with hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) to form a stable tetrahedral intermediate that does not collapse until aqueous workup, thus preventing over-reduction to the alcohol. semanticscholar.orgorientjchem.org

This property is exploited in one-pot sequences where the Weinreb amide is first reduced with DIBAL-H at low temperatures (e.g., 0 °C) to form the aldehyde intermediate, which is then used directly in a subsequent cross-coupling reaction. semanticscholar.orgrug.nl While strong reducing agents like LiAlH₄ can reduce the amide to the corresponding amine, the controlled reduction to the aldehyde is a more synthetically valuable transformation for this class of compounds. orientjchem.orgsmolecule.com

Table 2: Reductive Conversions of the Weinreb Amide Functionality

Reagent Temperature Intermediate/Product Notes
DIBAL-H 0 °C Aldehyde Forms a stable intermediate that yields the aldehyde upon workup. semanticscholar.orgrug.nl This is a key step in one-pot reduction/coupling procedures. semanticscholar.orgrug.nl
LiAlH₄ N/A Amine A stronger reducing agent that typically leads to the corresponding amine. smolecule.com
Sodium in Alumina/Silica N/A Primary Amide Achieves reductive cleavage of the N-O bond, converting the Weinreb amide to the corresponding primary amide. researchgate.net

Selective Functionalization of the N-Methoxy Group, e.g., C-O Coupling

Recent research has uncovered novel reactivity associated with the N-methoxy group itself, moving beyond its traditional role as a carbonyl protecting group. These transformations often involve transition-metal catalysis to form new bonds at the nitrogen atom.

One notable example is the copper-catalyzed C-O cross-coupling reaction between N-methoxy amides and arylboronic acids. mdpi.com In this transformation, a C-O bond is formed between the amide oxygen and the aryl group from the boronic acid. The proposed mechanism involves the oxidation of a Cu(I) catalyst to Cu(II), followed by transmetalation with the arylboronic acid. mdpi.com The N-methoxy amide then coordinates with the copper complex, leading to a Cu(III) intermediate which undergoes reductive elimination to yield the O-arylated product and regenerate the Cu(I) catalyst. mdpi.com This reaction has been shown to be effective for N-methoxy amides bearing electron-deficient groups, such as halides. mdpi.com

Another selective transformation is the iron-catalyzed N=S coupling of N-methoxy amides with sulfoxides to produce N-acyl sulfoximines. nih.govacs.org This reaction tolerates a wide range of functional groups on the aromatic ring and proceeds under an air atmosphere. nih.govacs.org

Table 3: Copper-Catalyzed C-O Coupling of N-Methoxy Benzamides with Arylboronic Acids mdpi.com

N-Methoxy Amide Substituent Arylboronic Acid Catalyst / Base / Conditions Product Yield
4-Bromo 4-(tert-butyl)phenylboronic acid CuI, Na₃PO₄·12H₂O, DCE, 130 °C 69%
4-Chloro 4-(tert-butyl)phenylboronic acid CuI, Na₃PO₄·12H₂O, DCE, 130 °C 66%
4-Fluoro 4-(tert-butyl)phenylboronic acid CuI, Na₃PO₄·12H₂O, DCE, 130 °C 55%
4-Methoxy 4-(tert-butyl)phenylboronic acid CuI, Na₃PO₄·12H₂O, DCE, 130 °C 38%

Reactions of the Aromatic Ring and Alkoxy Substituent

The reactivity of the benzene ring in this compound is a complex function of the electronic effects of its substituents. The methoxy group is a strong activating group, the bromine atom is a deactivating but ortho-, para-directing group, and the N-methylcarboxamide group is a deactivating, meta-directing group.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The position of this substitution on a polysubstituted benzene, such as this compound, is determined by the cumulative directing effects of the existing substituents.

The directing influence of each substituent is summarized below:

Methoxy group (-OCH₃) at C2: As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (C1, C3) and para (C5) to itself.

N-methylcarboxamide group (-CONHCH₃) at C1: This is a deactivating group that directs incoming electrophiles to the meta positions (C3, C5).

Bromo group (-Br) at C4: This is a weakly deactivating group that directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

Substituent (Position)Electronic EffectClassificationDirected Positions
-OCH₃ (C2)Strongly Activating (+R > -I)Ortho, Para-DirectorC3, C5
-Br (C4)Weakly Deactivating (-I > +R)Ortho, Para-DirectorC3, C5
-CONHCH₃ (C1)Moderately Deactivating (-I, -R)Meta-DirectorC3, C5

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. msu.edulibretexts.org This is due to the interplay of two opposing electronic influences: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This effect, by itself, would deactivate the ring.

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. youtube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles.

The resonance effect is significantly stronger than the inductive effect, leading to a net activation of the ring. libretexts.org The resonance donation of electrons specifically increases the electron density at the ortho and para positions relative to the methoxy group. This can be visualized by examining the resonance structures of the arenium ion (also known as the Wheland intermediate) that is formed during electrophilic attack.

When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is located on the carbon atom bearing the methoxy group. This allows the lone pair on the oxygen to delocalize and form a double bond with the ring, creating a more stable resonance contributor where all atoms (except hydrogen) have a complete octet. libretexts.org This superior stabilization of the intermediate for ortho and para attack is why the methoxy group is a powerful ortho, para-director. youtube.com In contrast, attack at the meta position does not allow for this direct stabilization by the oxygen lone pair.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

The mechanism of electrophilic aromatic substitution generally proceeds via a two-step pathway:

Step 1 (Rate-Determining): The aromatic ring attacks the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Step 2 (Fast): A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edu

Kinetic and isotopic studies are crucial experimental tools for verifying this mechanism and identifying the rate-determining step (RDS). researchgate.net A key method involves the use of the kinetic isotope effect (KIE), which compares the rate of a reaction using a compound containing a light isotope (e.g., hydrogen, H) with the rate of the same reaction using a compound containing a heavy isotope (e.g., deuterium, D). youtube.com

The C-D bond is stronger than the C-H bond. If the C-H (or C-D) bond is broken in the rate-determining step, the reaction with the deuterated compound will be significantly slower, resulting in a "primary" KIE (kH/kD > 1). stackexchange.com

However, in certain EAS reactions, such as sulfonation and, under specific conditions, iodination, the second step (deprotonation) can be reversible or become rate-limiting. stackexchange.com In these instances, a significant primary kinetic isotope effect is observed, indicating that the breaking of the C-H bond is part of the slow step of the mechanism. For example, the iodination of benzene has been reported to have a kH/kD value of 2.25, suggesting the deprotonation step is rate-limiting. stackexchange.com Similarly, studies on enzymatic hydroxylation, which proceeds by electrophilic aromatic substitution, have used KIEs to probe the mechanism, finding large isotope effects that point to the involvement of C-H bond cleavage in rate-sensitive steps. nih.gov

EAS ReactionTypical Rate-Determining StepObserved kH/kD (KIE)Mechanistic Implication
NitrationFormation of Arenium Ion~1.0C-H bond cleavage is not rate-limiting. stackexchange.com
BrominationFormation of Arenium Ion~1.0C-H bond cleavage is not rate-limiting.
Sulfonation (reversible)Deprotonation of Arenium Ion>1.0C-H bond cleavage is rate-limiting. stackexchange.com
Iodination (specific conditions)Deprotonation of Arenium Ion>1.0 (e.g., 2.25)C-H bond cleavage is rate-limiting. stackexchange.com

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Bromo 2 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-2-methoxy-N-methylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the N-methyl group. The aromatic region for a 1,2,4-trisubstituted benzene (B151609) ring will typically display a characteristic set of coupled signals. Based on the electronic effects of the substituents (methoxy is electron-donating, bromo and amide are electron-withdrawing), the chemical shifts can be predicted. The N-methyl group will appear as a doublet due to coupling with the amide proton (N-H), while the methoxy group will be a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-C=O-~167-170Amide carbonyl, downfield shift.
1C-C=O-~125-130Aromatic quaternary carbon.
2C-OCH₃-~155-160Aromatic carbon attached to electronegative oxygen.
3Ar-H~6.9-7.1~112-115Aromatic proton ortho to methoxy group.
4C-Br-~118-122Aromatic carbon attached to bromine.
5Ar-H~7.2-7.4~128-132Aromatic proton meta to methoxy group.
6Ar-H~7.9-8.1~120-125Aromatic proton ortho to amide group.
-OCH₃~3.8-4.0~55-57Singlet signal for methoxy protons. rsc.org
-N-CH₃~2.9-3.0 (d)~26-28Doublet signal due to coupling with N-H. rsc.org
-N-H~6.2 (br s)-Broad singlet for the amide proton. rsc.org

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques are employed. uva.nl

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons (H-5 and H-6). A crucial correlation would also be observed between the amide proton (N-H) and the N-methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HMQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation cross-peak between the methoxy proton singlet and the methoxy carbon signal, and between the N-methyl proton doublet and the N-methyl carbon signal, as well as correlating each aromatic proton to its respective aromatic carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments.

High-resolution mass spectrometry is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. The calculated monoisotopic mass for this compound (C₉H₁₀⁷⁹BrNO₂) is 242.98949 Da. guidechem.comuni.lu An HRMS analysis, typically using ESI (Electrospray Ionization), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. The presence of the bromine atom means an M+2 peak of nearly equal intensity will also be observed for the ⁸¹Br isotope. docbrown.info

Table 2: Predicted HRMS Data for this compound.
Ion SpeciesFormulaCalculated m/zNotes
[M(⁷⁹Br)+H]⁺C₉H₁₁⁷⁹BrNO₂⁺243.99677Protonated molecule with ⁷⁹Br isotope. uni.lu
[M(⁸¹Br)+H]⁺C₉H₁₁⁸¹BrNO₂⁺245.99472Protonated molecule with ⁸¹Br isotope, ~1:1 intensity ratio with M+H.
[M(⁷⁹Br)+Na]⁺C₉H₁₀⁷⁹BrNNaO₂⁺265.97871Sodium adduct with ⁷⁹Br isotope. uni.lu
[M(⁸¹Br)+Na]⁺C₉H₁₀⁸¹BrNNaO₂⁺267.97666Sodium adduct with ⁸¹Br isotope.

Mass spectrometry performed with techniques like GC-MS (Gas Chromatography-Mass Spectrometry) using Electron Ionization (EI) or ESI-MS/MS causes the molecule to fragment in a reproducible manner. rsc.org Analyzing these fragments helps to confirm the structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the 4-bromo-2-methoxybenzoyl cation. Due to the bromine isotopes, this fragment would appear as a pair of peaks at m/z 214 and 216.

Loss of Methoxy Group: Fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Cleavage at the Amide Bond: Scission of the C-N bond can occur, leading to fragments corresponding to the acyl portion and the amine portion.

The presence of bromine is a key diagnostic tool, as any fragment containing it will exhibit the characteristic doublet peak with a two-mass-unit difference and nearly equal intensity. docbrown.info

Vibrational and Electronic Spectroscopy

Vibrational Spectroscopy (FTIR/Raman): Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show several key absorption bands. The position of the carbonyl (C=O) stretching vibration is sensitive to its environment and for similar benzamides is found around 1650-1700 cm⁻¹.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound contains a substituted benzene ring, which is a chromophore. It is expected to exhibit strong absorptions in the UV region, typically with multiple bands corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands are influenced by the substituents on the ring.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmide~3300-3350Medium
C-H Stretch (Aromatic)Aryl~3000-3100Medium-Weak
C-H Stretch (Aliphatic)-OCH₃, -NCH₃~2850-2960Medium-Weak
C=O Stretch (Amide I)Amide~1640-1670Strong
N-H Bend (Amide II)Amide~1530-1560Medium
C=C StretchAromatic~1450-1600Medium-Weak
C-O StretchAryl Ether~1250Strong
C-N StretchAmide~1200-1300Medium
C-Br StretchAryl Halide~500-600Medium-Strong

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A detailed FT-IR spectrum for this compound, which would provide specific vibrational frequencies (cm⁻¹) corresponding to its functional groups (e.g., N-H stretching, C=O stretching of the amide, C-O stretching of the methoxy group, C-Br stretching, and aromatic C-H bending), could not be located. Such data is essential for the unambiguous identification of the compound's functional group architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific UV-Vis spectroscopic data, including maximum absorbance wavelengths (λmax) and corresponding molar absorptivity values (ε), are not available. This information is critical for characterizing the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the substituted benzene ring and the amide chromophore.

X-ray Crystallography for Solid-State Molecular Structure

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

A search for single-crystal X-ray diffraction data in crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for this compound. Consequently, precise details regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and definitive molecular conformation remain undetermined. This crystallographic data is the gold standard for elucidating the absolute three-dimensional structure of a molecule in the solid state.

Analysis of Intermolecular Interactions in Crystal Lattices

Without crystallographic data, a definitive analysis of the intermolecular interactions that stabilize the crystal lattice is not possible. While related benzamide (B126) structures often exhibit interactions such as N-H···O hydrogen bonds forming dimers or chains, and potentially π-π stacking or halogen bonding involving the bromine atom, the specific interactions, their geometries, and their energetic contributions for this compound cannot be described. nih.govresearchgate.netias.ac.in

Due to the absence of this fundamental scientific data, it is not possible to generate the requested detailed and scientifically accurate article at this time.

Structure Activity Relationship Sar Investigations of Substituted Benzamides

Design Principles for Benzamide (B126) Scaffolds in Research

The placement of halogen and alkoxy groups on the aromatic ring of a benzamide is a common strategy to modulate its physicochemical properties and biological activity. Halogens, such as the bromine atom in 4-Bromo-2-methoxy-N-methylbenzamide, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. The position of the halogen is critical; for instance, a 4-bromo substitution has been shown to be compatible with or even enhance activity in certain series of compounds. nih.govjst.go.jp In some cases, replacing a chloro group with a bromo substituent retains biological activity. nih.gov

Alkoxy groups, like the methoxy (B1213986) group at the 2-position, also play a significant role. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule due to its steric bulk, especially when placed at the ortho position. nih.govresearchgate.netresearchgate.net The combination of a halogen at the para-position and a methoxy group at the ortho-position, as seen in the title compound, is a recurring motif in the design of bioactive benzamides, suggesting a synergistic effect of these substituents. nih.gov

Table 1: Effect of Halogen and Alkoxy Substituents on Activity in a Hypothetical Benzamide Series (Note: Data is illustrative to demonstrate SAR principles)

Compound R1 (Position 2) R2 (Position 4) Relative Activity
A -H -H 1
B -H -Br 5
C -OCH3 -H 3
D -OCH3 -Br 15
E -OCH3 -Cl 12
F -OH -Br 8

The substituent attached to the amide nitrogen (N-substitution) is a key site for modification to fine-tune the activity, selectivity, and pharmacokinetic properties of benzamide derivatives. researchgate.netsci-hub.se Changing the N-substituent can alter the molecule's hydrogen bonding capacity, polarity, and steric profile. sci-hub.se For example, small alkyl groups like the N-methyl group in this compound can provide a balance of lipophilicity and water solubility. SAR studies often explore a range of N-substituents, from simple alkyl chains to more complex cyclic or aromatic systems, to probe the size and nature of the binding pocket. researchgate.netnih.gov In some series, increasing the chain length or introducing steric hindrance at this position can lead to a decrease in potency, indicating specific spatial constraints within the receptor binding site. nih.gov

Influence of Substituent Effects on Chemical and Biological Interactions

The electronic and steric properties of substituents on the benzamide ring directly govern how the molecule interacts with its biological target. These interactions can range from covalent bonds to weaker, non-covalent forces like hydrogen bonds, van der Waals forces, and electrostatic interactions.

Substituents on the aromatic ring influence the electron density distribution within the molecule, which affects its reactivity and ability to bind to a target. nih.govacs.org This is known as the inductive effect and the resonance effect. libretexts.orgmsu.edu

Inductive Effect : This is the transmission of charge through sigma bonds. The methoxy group (-OCH3) and the bromo group (-Br) are both electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. msu.edulibretexts.org

Resonance Effect : This involves the delocalization of pi-electrons. The methoxy group has lone pairs on the oxygen that can be donated into the aromatic ring, an electron-donating resonance effect that activates the ring, particularly at the ortho and para positions. masterorganicchemistry.com Halogens also have lone pairs but their strong inductive effect generally outweighs their weaker resonance donation. msu.edumasterorganicchemistry.com

These electronic effects are crucial for binding. An electron-rich aromatic ring might engage in favorable pi-pi stacking interactions, while the partial negative charge on the methoxy oxygen could act as a hydrogen bond acceptor. The interplay of these effects, as determined by the specific substituents and their positions, is a key determinant of biological activity. libretexts.orgscience.gov

Steric effects relate to the size and shape of the substituents and how they influence the ability of the molecule to fit into a biological target's binding site. researchgate.net A bulky substituent can either enhance binding by promoting a favorable conformation or hinder it by causing steric clashes with the receptor. rsc.org

In this compound, the 2-methoxy group is particularly significant due to its ortho position relative to the amide linkage. This ortho-substituent can force the amide group out of the plane of the benzene (B151609) ring, creating a specific three-dimensional shape that may be crucial for fitting into the active site of a protein. nih.gov Similarly, the size of the bromine atom at the 4-position and the methyl group on the nitrogen must be of an appropriate size to be accommodated by the target. nih.gov SAR studies that systematically vary the size of these substituents can effectively map the dimensions of the binding pocket. nih.govresearchgate.net

Mechanistic Insights from SAR Studies

SAR studies provide valuable mechanistic clues about how a ligand binds to its target. By analyzing which modifications enhance or diminish activity, researchers can build a model of the binding site and the critical interactions involved. For instance, if replacing a methoxy group with a hydroxyl group (which can act as both a hydrogen bond donor and acceptor) increases activity, it suggests that hydrogen bonding at that position is important. acs.org Conversely, if replacing the N-methyl group with a larger N-ethyl group abolishes activity, it points to a tight, sterically constrained pocket around the amide nitrogen. nih.gov

Initial mechanistic experiments on some benzamide-based inhibitors have pointed to a nucleophilic attack on the aromatic ring as part of their interaction mechanism. mdpi.com The electronic nature of the ring, as modulated by substituents like bromo and methoxy groups, would directly impact the feasibility and progression of such an attack. mdpi.com Therefore, the patterns observed in SAR studies are not just empirical observations; they provide a roadmap for understanding the molecular basis of a compound's action and for designing more potent and selective molecules in the future.

Identifying Key Molecular Determinants for Ligand Selectivity

The selectivity of a ligand for its target is a crucial factor in the development of therapeutic agents and research tools. In the context of substituted benzamides, key molecular determinants of selectivity include the electronic and steric properties of the substituents on the aromatic ring and the nature of the amide group.

A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) provides valuable insights into the role of various substituents. nih.gov The 4-bromo substituent on the benzamide ring is a common feature in many biologically active compounds. Its electron-withdrawing nature and size can significantly influence binding affinity and selectivity. For instance, in the context of FGFR1 inhibition, the presence of the bromine atom at the 4-position appears to be a favorable feature for activity. nih.gov

The N-methyl group on the amide nitrogen also plays a significant role. Compared to an unsubstituted amide (N-H), the N-methyl group can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. While an N-H group can act as a hydrogen bond donor, the N-methyl group cannot. This seemingly small change can dramatically alter binding affinity and selectivity. In some cases, N-methylation can lead to a more favorable pharmacokinetic profile by preventing rapid metabolism. mdpi.com

Correlation between Structural Features and Functional Outcomes

The relationship between the structural features of a molecule and its functional effects, such as enzyme inhibition or receptor affinity, is often quantified through metrics like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

CompoundSubstitution at 2-position of BenzamideFGFR1 IC50 (µM)NCI-H1581 Cell Line IC50 (µM)
C1Cyclopropanesulfonamido1.36 ± 0.271.25 ± 0.23
C32-FluorophenylsulfonamidoNot specifiedNot specified
C43-BromophenylsulfonamidoNot specifiedNot specified
B42-ChlorophenylamidoNot specifiedNot specified
B124-MethylphenylamidoNot specifiedNot specified
B154-ChlorophenylamidoNot specifiedNot specified

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov The specific IC50 values for some compounds were not provided in the referenced text.

Development of Chemical Probes for Target Identification

Chemical probes are essential tools for elucidating the molecular targets of bioactive compounds and dissecting complex biological pathways. The development of such probes often involves modifying a parent compound to incorporate a reactive or reporter group.

Synthesis of Affinity and Photoaffinity Probes

Affinity probes are designed to bind specifically and with high affinity to their target, often incorporating a reporter tag like biotin (B1667282) or a fluorescent dye for detection. Photoaffinity probes are a special class of affinity probes that contain a photo-activatable group, such as an azide (B81097) or a benzophenone (B1666685). uq.edu.au Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the target protein's binding site, allowing for permanent labeling and subsequent identification. chomixbio.com

The synthesis of such probes from a benzamide scaffold like this compound would typically involve several steps. For a photoaffinity probe, a photo-reactive moiety, such as a benzophenone or an aryl azide, would need to be incorporated into the structure. guidechem.com This could potentially be achieved by modifying one of the existing substituents or by introducing a new functional group that can be readily converted to the photo-activatable group. For example, an amino group can be converted to an azide via a diazotization reaction. guidechem.com Additionally, a linker arm with a terminal alkyne or azide group is often included to allow for the attachment of a reporter tag via "click chemistry". uq.edu.au

While specific examples of affinity or photoaffinity probes derived directly from this compound are not documented, the general principles of their synthesis are well-established. For instance, researchers have successfully synthesized benzamide-based photoaffinity probes for histone deacetylase 2 (HDAC2) by incorporating aryl and alkyl azide groups into the benzamide scaffold. Current time information in Bangalore, IN. These probes were instrumental in confirming the direct interaction with their target enzyme.

Elucidation of Molecular Targets and Pathways

The ultimate goal of developing chemical probes is to identify the molecular targets of a bioactive compound and to understand the biological pathways it modulates. Once a target protein is covalently labeled by a photoaffinity probe, it can be isolated and identified using techniques such as mass spectrometry.

Based on the structure-activity relationship data from related compounds, it is plausible that this compound could target protein kinases, such as FGFR1. nih.gov The bromo- and methoxy-substituents are features found in many kinase inhibitors. Furthermore, substituted benzamides have a well-documented history as dopamine (B1211576) receptor antagonists. nih.gov Therefore, another potential avenue of investigation for this compound could be its interaction with dopamine receptors and its effect on dopaminergic signaling pathways.

The use of a specifically designed photoaffinity probe based on the this compound scaffold would be the definitive method to experimentally determine its direct binding partners in a cellular context. This would provide unambiguous evidence of its molecular targets and pave the way for a deeper understanding of its mechanism of action and potential therapeutic applications.

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-Bromo-2-methoxy-N-methylbenzamide as a Versatile Synthetic Intermediate

The specific arrangement of the bromo, methoxy (B1213986), and N-methylbenzamide groups on the benzene (B151609) ring makes this compound a versatile intermediate in synthetic chemistry. The bromine atom, in particular, serves as a reactive handle for various coupling reactions and substitutions, a common strategy in building complex organic frameworks. cymitquimica.comsci-hub.se

This class of compounds serves as a foundational precursor for the synthesis of intricate organic molecules, particularly natural product analogs. The ability to plan a successful multistep synthesis is crucial, and the order of reactions is often critical for achieving the desired substitution pattern on the aromatic ring. libretexts.org Brominated benzamides are frequently employed as intermediates in the path to more complex structures. Research has demonstrated that derivatives of this scaffold, such as 2-bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide, are pivotal in the total synthesis of alkaloids like (±)-galanthamine. scilit.comresearchgate.net

The synthesis of complex targets often requires numerous, sequential chemical reactions. In these multistep transformations, intermediates like this compound analogs play a crucial role. A notable example is the synthesis of narwedine, where an oxidative ring coupling of a highly substituted N-methylbenzamide derivative is a key step. google.comgoogle.com This specific transformation, using reagents like potassium hexacyanoferrate(III), converts the benzamide (B126) precursor into a key narwedine-type enone, which can then be further modified to achieve the final product. scilit.comgoogle.com

Transformation Precursor Molecule Key Product Significance Citations
Oxidative Ring Coupling2-bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide1-bromo-12-oxo-narwedine / Narwedine-type enoneKey step in the synthesis of racemic narwedine and galanthamine. scilit.comgoogle.comgoogle.com
Photochemical Cyclisation2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamideNarwedine-type enoneAn alternative method to form the core structure of narwedine. rsc.org

Intermediates in the Synthesis of Research Compounds

Beyond general synthetic utility, these benzamide structures are specifically used to create precursors and analogs for pharmaceutical research and to build collections of molecules for biological screening.

The structural motif of bromo-substituted benzamides is present in the synthetic routes of several important pharmaceutical compounds.

Narwedine: As previously mentioned, derivatives of this compound are critical intermediates in synthesizing narwedine. google.comgoogle.com Narwedine itself is a biogenic precursor to galanthamine, a drug used for the treatment of Alzheimer's disease. researchgate.net The synthesis can proceed through oxidative coupling or photochemical cyclisation of these advanced benzamide intermediates. scilit.comrsc.org

Enzalutamide Intermediates: A structurally related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a known impurity and a key intermediate in the synthesis of Enzalutamide, a potent anti-cancer medication. google.compharmaffiliates.com Processes for preparing Enzalutamide often involve the coupling of 4-bromo-2-fluoro-N-methylbenzamide with other reagents in multistep sequences. google.comgoogle.com This highlights the importance of the bromo-N-methylbenzamide core in accessing advanced pharmaceutical agents.

In drug discovery, researchers often synthesize large numbers of related compounds, known as libraries, to screen for biological activity. Substituted benzamides like this compound are ideal "building blocks" for this purpose. cymitquimica.comcymitquimica.com The presence of multiple functional groups allows for diverse modifications, leading to a wide range of analogs from a single core structure. cymitquimica.comsmolecule.com This approach is fundamental to medicinal chemistry for discovering new therapeutic leads. cymitquimica.com

Contribution to Catalysis Research

Currently, there is limited direct evidence in the reviewed literature of this compound or its close analogs being used to advance catalysis research itself, for instance, by acting as a ligand or a catalyst. However, these compounds are frequently used as substrates in reactions that rely on catalysis, such as palladium-catalyzed cross-coupling reactions, which are common for modifying brominated aromatic compounds. cymitquimica.com

Ligand Development in Coordination Chemistry for Catalytic Processes

While not a conventional ligand itself, the functional groups on this compound provide clear handles for its development into more complex ligands for coordination chemistry. The oxygen atoms of the amide and methoxy groups can act as potential coordination sites for metal centers. The amide group, in particular, is a well-established directing group in metal-catalysed C-H functionalisation, guiding a metal catalyst to a specific position on the aromatic ring to facilitate a reaction. rsc.org

Furthermore, the bromo- and aryl-backbone serve as points for synthetic modification. The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to attach the benzamide scaffold to other molecular frameworks, thereby creating sophisticated, multidentate ligands. sci-hub.sekyoto-u.ac.jp For instance, processes involving the coupling of similar bromo-benzamides demonstrate the feasibility of using this handle to build larger molecular architectures, a foundational step in designing new ligands for specific catalytic processes. google.com

Substrates for Studying Novel Catalytic Reactions

This compound and its close analogues, particularly N-methoxy-N-methylamides (Weinreb amides), are frequently employed as substrates to test the scope and efficacy of new catalytic reactions. The predictable reactivity of its functional groups allows researchers to validate new synthetic methodologies.

A notable example is the iron-catalyzed selective N=S coupling of N-methoxy amides with sulfoxides to form N-acyl sulfoximines. In these studies, N-methoxy benzamides with a para-bromo substituent were shown to be viable substrates, tolerating the C-Br bond under the iron-catalyzed coupling conditions. acs.org This demonstrates the reaction's functional group tolerance, a critical factor for its broader synthetic applicability. acs.org

Similarly, iridium-catalyzed ortho-C–H iodination has been successfully applied to Weinreb amides. acs.org The bromo-substituted derivative, N-methoxy-N-methyl-4-bromobenzamide, was shown to be well-tolerated in the reaction, affording the desired ortho-iodinated product. acs.org In a different catalytic system, copper salts have been used to catalyze the C-O cross-coupling of N-methoxy amides and arylboronic acids. The corresponding 4-bromo-N-methoxybenzimidate derivative participated effectively, highlighting the high selectivity of the C-O cross-coupling over a potential Suzuki–Miyaura coupling at the C-Br bond. mdpi.com

These examples underscore the compound's utility as a benchmark substrate for validating the robustness and selectivity of novel catalytic transformations.

Catalytic Reaction Substrate Type Catalyst Key Finding Reference
N=S Coupling4-Bromo-N-methoxybenzamideFeCl₃The C-Br bond was tolerated, producing the N-acyl sulfoximine (B86345) in good yield. acs.org
C-H IodinationN-methoxy-N-methyl-4-bromobenzamide[Cp*Ir(H₂O)₃]SO₄The reaction proceeded with good yield, demonstrating tolerance for the bromo substituent. acs.org
C-O Coupling4-bromo-N-methoxybenzimidateCuIThe reaction showed high selectivity for C-O coupling, leaving the C-Br bond intact. mdpi.com
Atroposelective DKR4-bromobenzamide (B181206) derivativeChiral Phosphoric AcidThe bromo-substituent was tolerated, providing the desired product with high yield and good enantioselectivity. nih.gov

Tools for Studying Reaction Mechanisms and Selectivity

Beyond its role as a synthetic building block, this compound is instrumental in mechanistic studies, helping chemists to understand and predict the outcomes of complex reactions.

Probing Stereochemical and Regiochemical Outcomes of Reactions

The defined substitution pattern of this compound allows for the precise study of reaction selectivity. In the context of regioselectivity, the iridium-catalyzed C-H functionalization of Weinreb amides provides a clear example. The amide directing group ensures that iodination occurs exclusively at the ortho position, and the presence of the bromo group at the para position does not interfere with this outcome. acs.org This allows researchers to isolate the electronic and steric effects of the directing group on the reaction's regiochemical preference.

In the realm of stereochemistry, derivatives of 4-bromobenzamide have been used to explore atroposelective reactions, which control the orientation of molecular axes. In a chiral phosphoric acid-catalyzed dynamic kinetic resolution of arylindoles, a 4-bromobenzamide-containing substrate was reacted to produce a chiral product with excellent yield (99%) and high enantioselectivity (82% ee). nih.gov This demonstrates how the electronic properties of the bromo-substituent influence the stereochemical control exerted by the catalyst, providing valuable data for refining asymmetric catalytic methods. nih.gov

Understanding the Reactivity Profile of the Amide Functional Group

The amide functional group is central to the reactivity of this compound. The N-methylamide, and particularly the closely related N-methoxy-N-methylamide (Weinreb amide), can function as a weakly coordinating directing group. rsc.orgacs.org This property is crucial in transition-metal-catalyzed C-H activation, where the amide carbonyl oxygen temporarily binds to the metal catalyst, positioning it to activate a specific C-H bond on the aromatic ring for functionalization. acs.org

Studies on iron- and copper-catalyzed reactions have further expanded the known reactivity profile of the N-methoxy amide group. acs.orgmdpi.com An iron-catalyzed N=S coupling reaction demonstrates a novel transformation where the N-O bond of the amide is cleaved to form a new nitrogen-sulfur bond. acs.org In another study, a copper catalyst facilitates a C-O cross-coupling reaction between the N-methoxy amide and a boronic acid, a transformation that provides insight into the behavior of this functional group under different catalytic conditions. mdpi.com These investigations highlight the non-traditional reactivity of the amide group, moving beyond its classic role as a stable, unreactive linker and showcasing its potential as an active participant in complex bond-forming events. beilstein-journals.org

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste. For 4-Bromo-2-methoxy-N-methylbenzamide and its analogs, research is moving beyond traditional synthetic methods towards more elegant and sustainable strategies.

One promising area is the development of catalytic systems that enable direct C-H activation and functionalization, potentially circumventing multi-step sequences that require pre-functionalized starting materials. Furthermore, the use of earth-abundant metal catalysts, such as manganese, is gaining traction for transformations like the methoxymethylation of primary amides. rsc.org A recently developed manganese(I)-catalyzed method for the synthesis of N-(methoxymethyl)benzamide derivatives using methanol (B129727) as both a reagent and solvent represents a significant step forward. rsc.org This process, which proceeds via an interrupted borrowing hydrogen strategy with the liberation of dihydrogen, offers a highly efficient and selective route that avoids toxic reagents. rsc.org

Traditional amide bond formation, often relying on coupling agents, is also being re-evaluated. For instance, the synthesis of related N-methylbenzamides has been achieved by reacting the corresponding benzoic acid with methylamine (B109427) hydrochloride in the presence of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). chemicalbook.com Future research will likely focus on catalytic, waste-free amidation protocols. The synthesis of related 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide often starts from 4-bromo-2-fluorobenzoic acid derivatives and N-methoxy-N-methylamine, utilizing coupling agents at low temperatures to ensure high purity and minimize side reactions.

Integration of Advanced Spectroscopic and Computational Methodologies

Modern chemical research is characterized by the synergistic use of advanced spectroscopic techniques and computational chemistry to elucidate molecular structure, dynamics, and reactivity. For this compound, these tools are indispensable for a comprehensive understanding of its properties.

Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural characterization. Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide unambiguous assignment of all protons and carbons, confirming connectivity and substitution patterns. For example, in related N-methylbenzamides, the chemical shift of the N-methyl protons and the aromatic protons provides key structural information. rsc.org

Spectroscopic Data for Related Benzamides
Compound ¹H NMR (CDCl₃, 300 MHz) δ (ppm)
4-Bromo-N-methylbenzamide7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz) rsc.org
N-benzyl-4-bromobenzamide7.66-7.68 (m, 2H), 7.57-7.59 (m, 2H), 7.31-7.39 (m, 5H), 6.42 (bs, 1H), 4.65 (d, 2H, J = 5.5 Hz) rsc.org

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the elemental composition. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis and to identify impurities. rsc.org

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict spectroscopic data, conformational preferences, and electronic properties. These calculations can provide insights into the molecule's reactivity, including the prediction of sites susceptible to nucleophilic or electrophilic attack. Properties such as the topological polar surface area (TPSA) and the partition coefficient (XLogP3) can be calculated to forecast the molecule's behavior in biological systems. guidechem.com

Computed Properties for this compound
Property Value
Molecular FormulaC₉H₁₀BrNO₂ guidechem.com
Molecular Weight244.088 g/mol guidechem.com
Monoisotopic Mass242.98949 Da guidechem.com
Topological Polar Surface Area38.3 Ų guidechem.com
XLogP3-AA2.1 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Rotatable Bond Count2 guidechem.com

The integration of experimental spectroscopic data with computational models allows for a more robust and detailed characterization of this compound than either method could achieve alone.

Rational Design in Structure-Activity Relationship Investigations

The principles of rational design are central to medicinal chemistry and materials science, where understanding the relationship between a molecule's structure and its function (Structure-Activity Relationship, SAR) is paramount. This compound serves as a valuable scaffold for such investigations due to its multiple points for structural modification.

SAR studies on related benzamide-containing molecules have yielded critical insights. For example, in a series of bis-aryl sulfonamides investigated as immune stimuli prolongers, the position of the methoxy (B1213986) group was found to be crucial for activity. nih.gov An analog with a 4-methoxy substituent was active, whereas the 2-methoxy and 3-methoxy isomers were not. nih.gov The introduction of a bromine atom can also significantly modulate biological activity. In a study of inhibitors for Mycobacterium tuberculosis, a compound with a bromine at the C-5 position of the benzamide (B126) ring showed activity comparable to a significantly larger morpholine-substituted analog, highlighting the potent effect of halogen substitution. acs.org

Similarly, research into potential antipsychotic agents based on benzamide structures demonstrated that specific substitutions are required for high affinity to dopamine (B1211576) D-2 receptors. The synthesis and evaluation of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its analogs revealed that the benzamide class was highly sensitive to structural modifications. nih.gov These studies underscore the importance of the precise placement of substituents like bromo and methoxy groups to achieve desired biological effects. Future research on this compound will undoubtedly leverage these principles, systematically modifying its structure to probe its potential in various therapeutic areas.

Exploration of Undiscovered Reactivity and Transformative Potentials

While the known reactions of benzamides provide a foundation, the unique electronic and steric environment of this compound suggests the potential for undiscovered reactivity. The interplay between the electron-donating methoxy group and the electron-withdrawing/sterically hindering bromo group can lead to novel chemical transformations.

The bromine atom is a particularly versatile functional group, serving as a linchpin for a wide array of reactions. sci-hub.se It is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which allow for the facile construction of complex carbon-carbon and carbon-heteroatom bonds. cymitquimica.comsmolecule.com This capability allows this compound to serve as a building block for more elaborate molecular architectures.

The N-methoxy-N-methylamide functionality, known as a Weinreb amide in related structures, is prized for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. cymitquimica.com Recent research has also explored novel iron-catalyzed N=S bond coupling reactions of N-methoxy amides with sulfoxides, opening new avenues for synthesizing sulfur-containing compounds. acs.org The exploration of such transformative reactions with this compound could lead to the development of new synthetic methodologies and the creation of novel molecular scaffolds.

Expanding Applications in Specialized Chemical Synthesis and Chemical Biology

The utility of this compound is projected to expand significantly, particularly in specialized areas of chemical synthesis and chemical biology. As a functionalized building block, it holds potential as a key intermediate in the synthesis of complex natural products and pharmaceutically active compounds.

In medicinal chemistry, the benzamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Derivatives of substituted benzamides are being investigated for numerous biological activities, including antimicrobial and anticancer properties. smolecule.comlookchem.com For example, 4-Bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer. chemicalbook.com Similarly, 2-bromo-5-hydroxy-N-[2-(4-hydroxyphenethyl)ethyl]-4-methoxy-N-methylbenzamide is a crucial precursor in the total synthesis of galanthamine, a drug used to treat Alzheimer's disease. google.com These examples highlight the value of bromo-methoxy-substituted benzamides in constructing high-value pharmaceutical products.

In chemical biology, derivatives of this compound could be developed into chemical probes to study biological processes. The bromo-substituent provides a handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), through cross-coupling reactions. Such probes would enable researchers to investigate the interactions and functions of specific biological targets in living systems. The continued exploration of this compound's synthetic versatility will undoubtedly unlock new applications in these cutting-edge fields.

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Standardized SOPs :

Use anhydrous solvents (verified by Karl Fischer titration).

Strict control of reflux times (±5 minutes) and temperatures (±2°C).

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